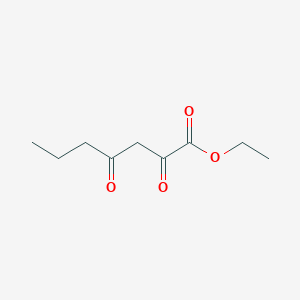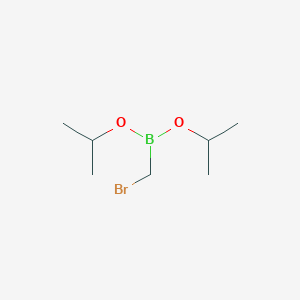
Ethyl 2,4-dioxoheptanoate
Vue d'ensemble
Description
Ethyl 2,4-dioxoheptanoate is a chemical compound with the CAS Number: 36983-31-0 . It has a molecular weight of 186.21 and its IUPAC name is ethyl 2,4-dioxoheptanoate . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for Ethyl 2,4-dioxoheptanoate is1S/C9H14O4/c1-3-5-7(10)6-8(11)9(12)13-4-2/h3-6H2,1-2H3 . The compound contains a total of 26 bonds, including 12 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 aliphatic ester, and 2 aliphatic ketones . Physical And Chemical Properties Analysis
Ethyl 2,4-dioxoheptanoate has a density of 1.1±0.1 g/cm^3 . Its boiling point is 252.4±13.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.0±3.0 kJ/mol . The flash point is 104.6±19.9 °C . The index of refraction is 1.435 . The molar refractivity is 45.6±0.3 cm^3 . The polar surface area is 60 Å^2 . The polarizability is 18.1±0.5 10^-24 cm^3 . The surface tension is 35.0±3.0 dyne/cm . The molar volume is 174.8±3.0 cm^3 .Applications De Recherche Scientifique
Material Science
The compound’s unique properties are utilized in material science for the synthesis of novel polymers and co-polymers, which have applications in creating advanced materials with desired thermal and mechanical properties .
Chemical Synthesis
Ethyl 2,4-dioxoheptanoate serves as a building block in organic synthesis. It’s used to construct complex molecules through various synthetic routes, contributing to the field of medicinal chemistry .
Chromatography
Due to its distinct chemical structure, this compound is used in chromatographic methods as a standard for calibrating and testing the efficiency of chromatographic columns .
Analytical Chemistry
In analytical chemistry, Ethyl 2,4-dioxoheptanoate is employed in quantitative and qualitative analysis as a reagent or a reference compound to determine the presence of other substances .
Proteomics Research
It’s a biochemical used in proteomics research, aiding in the study of protein expression, function, and structure, which is crucial for understanding cellular processes .
Biomedical Research
This compound is also significant in biomedical research, where it’s used in the study of metabolic pathways and the development of diagnostic assays .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2,4-dioxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-5-7(10)6-8(11)9(12)13-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAUJRWSYKLVHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388307 | |
| Record name | ethyl 2,4-dioxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36983-31-0 | |
| Record name | ethyl 2,4-dioxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl 2,4-dioxoheptanoate in the synthesis of Isoviagra?
A1: Ethyl 2,4-dioxoheptanoate serves as a crucial starting material in the multi-step synthesis of Isoviagra. The research paper describes its reaction with methylhydrazine as the initial step in a sequence leading to the formation of 4-amino-1-methyl-5-propyl-3-pyrazolecarboxamide []. This intermediate is then further modified to ultimately yield Isoviagra.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)
